1-Fmoc-D-prolyl-glycine
Description
Significance of Fmoc-Protected Dipeptides as Chiral Building Blocks
Chirality is a fundamental concept in organic chemistry and biology, and amino acids (with the exception of glycine) are chiral molecules. nih.gov The specific three-dimensional arrangement of atoms is crucial for the biological function of peptides and proteins. Fmoc-protected dipeptides serve as chiral building blocks, allowing chemists to introduce specific stereochemical configurations into a growing peptide chain. The use of these building blocks is a key strategy in the asymmetric synthesis of complex molecules. nih.gov
Peptides are constructed from these chiral building blocks in a sequential manner. sigmaaldrich.com The ability to create peptides with a precisely defined sequence and stereochemistry is critical for developing peptide-based therapeutics, enzyme inhibitors, and probes for studying biological processes. nih.gov The Fmoc group, as part of the dipeptide, ensures that the chirality of the amino acids is maintained throughout the synthetic process by preventing racemization during the activation and coupling steps. nih.gov
Overview of D-Amino Acid Incorporations in Peptide Chemistry
While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides offers significant advantages. wikipedia.org One of the primary benefits is enhanced stability against enzymatic degradation. nih.gov Most proteases, the enzymes that break down proteins, are stereospecific and primarily recognize L-amino acid sequences. Peptides containing D-amino acids are therefore more resistant to proteolysis, which can improve their half-life and bioavailability when used as therapeutic agents.
The introduction of a D-amino acid can also have a profound impact on the secondary structure of a peptide. nih.gov For instance, the incorporation of a D-amino acid can induce the formation of specific turn structures, such as β-turns, which are critical for the conformation and biological activity of many peptides. nih.gov This conformational control is a powerful tool in de novo peptide design and in the creation of peptidomimetics that mimic or block the function of natural peptides.
Contextualizing 1-Fmoc-D-prolyl-glycine within Dipeptide Research
The compound this compound is a specific example of an Fmoc-protected dipeptide containing a D-amino acid. Its components each contribute unique properties that make this dipeptide a valuable reagent in peptide synthesis.
Fmoc-group: Provides the necessary N-terminal protection for use in standard Fmoc-based SPPS. nih.gov
D-proline: The D-enantiomer of proline introduces a specific conformational constraint. Proline itself is unique among the proteinogenic amino acids due to its cyclic side chain, which restricts the peptide backbone's flexibility. The use of D-proline introduces a "kink" with a different stereochemistry than L-proline, which can be used to design specific peptide structures. nih.gov The D-configuration also imparts resistance to enzymatic degradation.
Glycine (B1666218): As the simplest amino acid, glycine lacks a side chain and is achiral. innospk.com This provides maximal conformational flexibility at its position in the peptide chain. In combination with the rigid D-proline, it can facilitate the formation of turn structures. innospk.com The use of a dipeptide ending in glycine is also a known strategy to avoid racemization during fragment condensation.
The synthesis of peptides containing a Pro-Gly sequence can be challenging. The use of the pre-formed Fmoc-D-Pro-Gly-OH dipeptide can be advantageous in SPPS to improve coupling efficiency and minimize the risk of side reactions like diketopiperazine formation. chempep.com While specific research exclusively focused on this compound is not extensively documented in mainstream literature, its utility can be inferred from studies on related proline- and glycine-containing peptides and the well-established principles of peptide synthesis. For example, di- and tri-peptides containing proline and glycine have been investigated for their potential therapeutic effects. nih.gov The synthesis of more complex peptides, such as those containing a Pro-Gly-Pro motif, has also been described utilizing a dipeptide approach to be coupled to a resin. researchgate.net
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | (((9H-fluoren-9-yl)methoxy)carbonyl)-D-prolylglycine |
| Molecular Formula | C22H22N2O5 |
| Molecular Weight | 394.43 g/mol |
| CAS Number | 2361610-55-9 |
| Appearance | Typically a white to off-white solid |
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(26)12-23-21(27)19-10-5-11-24(19)22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,27)(H,25,26)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINDOSYVRZADBY-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361610-55-9 | |
| Record name | 2-{[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Fmoc D Prolyl Glycine
Strategic Approaches to Peptide Bond Formation
The creation of a peptide bond is a condensation reaction that involves the joining of two amino acids. khanacademy.org This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. libretexts.orgwikipedia.org
Carboxylic Acid Activation Strategies
A critical step in peptide synthesis is the activation of the carboxylic acid of the N-protected amino acid, in this case, Fmoc-D-proline. libretexts.orgwikipedia.org This activation is necessary to overcome the relatively low reactivity of the carboxylic acid towards the amine nucleophile. libretexts.org Several strategies have been developed to achieve this activation, often involving the conversion of the carboxylic acid into a more reactive species.
Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). wikipedia.orgbachem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the incoming amino acid. wikipedia.org To minimize the risk of racemization, especially with sensitive amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with carbodiimides. bachem.compeptide.com These additives form active esters with the carboxylic acid, which are less prone to racemization and lead to cleaner coupling reactions. chempep.com
Phosphonium (B103445) and uronium/aminium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective coupling reagents. peptide.comchempep.com They convert the carboxylic acid into a reactive ester in the presence of a base, leading to rapid and efficient peptide bond formation. bachem.com
Another approach involves the pre-formation of active esters of the Fmoc-amino acid, such as pentafluorophenyl (Pfp) esters. These esters are stable enough to be isolated and purified, and they react cleanly with the amine component to form the peptide bond. bachem.com
More recent developments in carboxylic acid activation include the use of organocatalysts, such as a urea (B33335)–diselenide catalyst, which can activate carboxylic acids as selenoesters for peptide coupling. acs.org Additionally, methods involving the in situ generation of acyl fluorides or chlorides from carboxylic acids have been explored to drive difficult couplings. chempep.comresearchgate.net
Amine Nucleophilicity Enhancement
The nucleophilicity of the amine group of glycine (B1666218) is a key factor in the efficiency of the peptide bond formation. Generally, the nucleophilicity of amines increases with their basicity. masterorganicchemistry.com Secondary amines are typically more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.comresearchgate.net However, steric hindrance can reduce the nucleophilicity of bulky amines. masterorganicchemistry.com
In the context of synthesizing 1-Fmoc-D-prolyl-glycine, the amine of glycine is the nucleophile. To facilitate the reaction, the reaction is often carried out in the presence of a non-nucleophilic base. The base serves to deprotonate the ammonium (B1175870) salt of the glycine ester, thereby increasing the concentration of the free amine and enhancing its nucleophilicity. Commonly used bases include diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM). bachem.com The choice of base can be critical, as stronger bases can increase the risk of side reactions, including racemization of the activated amino acid. bachem.com
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Dipeptide Precursors
Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support or resin. wikipedia.orgpowdersystems.combachem.com This method simplifies the purification process as reagents and byproducts can be easily washed away after each reaction step. wikipedia.org While typically used for longer peptides, the principles of SPPS can be adapted for the efficient synthesis of dipeptide precursors like this compound.
Resin Selection and Loading Optimization
The choice of resin is a critical factor in SPPS. peptide.combiotage.com For the synthesis of a C-terminally free dipeptide acid like this compound, resins that allow for mild cleavage conditions are preferred. The 2-chlorotrityl chloride (2-CTC) resin is a popular choice for this purpose as the peptide can be cleaved under very mild acidic conditions, leaving acid-labile side-chain protecting groups intact. peptide.compeptide.combiotage.com This resin also offers the advantage of suppressing diketopiperazine formation, a common side reaction involving proline residues. almacgroup.com Wang resin is another commonly used support for the synthesis of peptide acids. peptide.combiotage.com
Coupling Reagents and Additives for Efficient Dipeptide Formation
The coupling of Fmoc-D-proline to the resin-bound glycine requires efficient activation of the carboxylic acid. The same coupling reagents used in solution-phase synthesis are generally applicable in SPPS. peptide.com Carbodiimides like DIC in combination with additives such as HOBt or Oxyma Pure are effective and help to minimize racemization. bachem.com Phosphonium and aminium/uronium salt-based reagents like HBTU, TBTU, and HATU are also widely used for their high coupling efficiency. peptide.comuci.edu
The choice of coupling reagent can be particularly important when dealing with sterically hindered amino acids. nih.gov While D-proline itself is not exceptionally bulky, the rigid cyclic structure can influence coupling kinetics. For particularly difficult couplings, more potent activating agents or the use of elevated temperatures (with caution to avoid racemization) might be considered. nih.gov
The use of additives not only suppresses racemization but can also improve coupling efficiency. Additives like HOBt are believed to act by forming a more reactive intermediate and also by scavenging byproducts that might interfere with the reaction. bachem.com
On-Resin Purity and Intermediate Analysis
Monitoring the progress of the synthesis is crucial for a successful outcome. Several qualitative and quantitative methods can be used to assess the completeness of the coupling and deprotection steps. The Kaiser test, or ninhydrin (B49086) test, is a common qualitative method to detect the presence of free primary amines on the resin. chempep.com A positive result after a coupling step indicates incomplete reaction, necessitating a recoupling.
For quantitative analysis of resin loading and the progress of the synthesis, a small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). acs.org This provides a clear picture of the purity of the on-resin peptide and can help identify any potential side reactions. nih.govacs.org Spectrophotometric quantification of the Fmoc group released during the deprotection step can also be used to monitor the efficiency of each cycle. luxembourg-bio.com
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers a classical and versatile alternative to solid-phase methods for producing peptides. wikipedia.org This approach is particularly advantageous for large-scale production and allows for the purification of intermediates at each step, ensuring the final product's high quality. wikipedia.org
Optimized Reaction Conditions and Solvent Systems
The efficiency of peptide coupling reactions is highly dependent on the chosen reaction conditions and solvent system. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are frequently used due to their excellent solvating properties for the reactants. du.ac.inspringernature.com Dichloromethane (B109758) (DCM) is also a common choice, particularly for carbodiimide-mediated couplings. wikipedia.org
Temperature control is another critical factor. While many coupling reactions proceed efficiently at room temperature, lower temperatures are sometimes employed to minimize side reactions, such as the formation of N-acylurea when using carbodiimides. bachem.com The concentration of reactants also plays a role, with higher concentrations generally leading to faster reaction rates.
Recent advancements have explored novel solvent systems and conditions to enhance efficiency and reduce environmental impact. For instance, the use of more environmentally friendly solvents and the optimization of reaction times contribute to greener synthetic protocols.
Sequential Coupling Procedures
The synthesis of this compound involves the sequential coupling of the constituent amino acids. wikipedia.org The process typically begins with the C-terminal amino acid, glycine, which is often used in its ester-protected form (e.g., glycine methyl or ethyl ester) to prevent self-coupling. The N-terminus of the glycine ester is then coupled with Fmoc-D-proline.
The general steps for sequential coupling are as follows:
Activation of Fmoc-D-proline: The carboxylic acid of Fmoc-D-proline is activated using a suitable coupling reagent. Common activators include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive to suppress racemization. wikipedia.orgbachem.com Uronium/aminium-based reagents such as HATU or HBTU are also highly effective. bachem.comresearchgate.net
Coupling Reaction: The activated Fmoc-D-proline is then reacted with the amino group of the glycine ester. The reaction is typically carried out in a suitable solvent and may require the addition of a base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), especially when using uronium/aminium reagents. bachem.com
Work-up and Isolation: After the reaction is complete, a work-up procedure is performed to remove excess reagents and byproducts. This often involves aqueous extraction and washing steps. wikipedia.org
The choice of coupling reagent and additives is critical for achieving high yields and minimizing side reactions. bachem.comhighfine.com
Isolation and Purification Techniques for Solution-Phase Products
Following the coupling reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, coupling reagents, and any byproducts. Standard laboratory techniques for isolation include:
Extraction: Liquid-liquid extraction is commonly used to separate the product from water-soluble impurities. For instance, if EDC is used as the coupling agent, its urea byproduct is water-soluble and can be removed by washing with an aqueous solution. wikipedia.orgbachem.com
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Chromatography: Column chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a powerful technique for purifying peptides. nih.gov The Fmoc group itself can be utilized as a handle for purification due to its strong UV absorbance, which facilitates detection. nih.govnih.gov
The final purity of the product is typically assessed by analytical techniques such as HPLC and mass spectrometry.
Control and Preservation of Stereochemical Integrity
A paramount concern in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. acs.org Racemization, the conversion of a chiral amino acid into a mixture of its D and L enantiomers, can occur during the activation and coupling steps, leading to diastereomeric impurities that are often difficult to separate from the desired product. acs.orgnih.gov
Minimizing Racemization during Peptide Coupling
Racemization during peptide bond formation primarily occurs through the formation of an oxazolone (B7731731) intermediate, especially when the N-protecting group is an acyl or peptidyl group. bachem.com However, urethane-based protecting groups like Fmoc and Boc generally provide good protection against racemization. bachem.com
Despite this, certain amino acids are more prone to racemization. nih.gov While proline itself is not susceptible to racemization at the α-carbon due to its cyclic structure, the preceding amino acid in a sequence can be at risk. In the synthesis of this compound, the focus is on maintaining the D-configuration of the proline residue.
Several strategies are employed to minimize racemization:
Choice of Coupling Reagent and Additives: The use of racemization-suppressing additives is a cornerstone of modern peptide synthesis. wikipedia.org Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives, such as 1-hydroxy-7-aza-benzotriazole (HOAt) and 6-chloro-HOBt (6-Cl-HOBt), are highly effective. wikipedia.orgbachem.comhighfine.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. wikipedia.org
Base Selection: The choice and amount of base used can significantly influence the extent of racemization. bachem.com Weaker bases, such as N-methylmorpholine (NMM) or collidine, are often preferred over stronger bases like DIPEA, especially when there is a high risk of racemization. bachem.com
Reaction Temperature: Lowering the reaction temperature can also help to reduce the rate of racemization. bachem.com
Influence of Coupling Reagents on Chirality Retention
The selection of the coupling reagent has a direct impact on the retention of stereochemical purity. While highly reactive coupling reagents can lead to faster reaction times, they may also increase the risk of racemization. nih.gov
Table 1: Effect of Coupling Reagents on Racemization
| Coupling Reagent | Additive | Base | Racemization Potential | Reference |
| DCC/DIC | HOBt | NMM | Low | bachem.com |
| DCC/DIC | None | - | High | bachem.com |
| HATU | - | DIPEA/NMM | Can be significant for some amino acids | researchgate.netnih.gov |
| HBTU | HOBt | DIPEA/NMM | Generally low | bachem.com |
| PyBOP | HOBt | DIPEA/NMM | Generally low | rsc.org |
| COMU | TMP/DMP | - | Negligible for Phenylglycine | researchgate.net |
This table provides a general overview. The extent of racemization is sequence-dependent and influenced by specific reaction conditions.
Studies have shown that for certain sensitive amino acids, the combination of the coupling reagent and the base is critical. For instance, with Fmoc-L-His(Trt)-OH, racemization was negligible with most coupling reagents except when HATU was paired with NMM. nih.gov Conversely, for Fmoc-L-Cys(Trt)-OH, racemization occurred with all tested reagents except for the DIC/Oxyma combination. nih.gov These findings underscore the importance of carefully selecting the coupling conditions based on the specific amino acid being coupled.
Recent research continues to focus on the development of novel "racemization-free" coupling reagents that can efficiently promote peptide bond formation without compromising the stereochemical integrity of the product. researchgate.netrsc.org
Strategies for D-Amino Acid Configuration Maintenance
A paramount concern in the synthesis of peptides containing chiral amino acids, such as this compound, is the maintenance of stereochemical integrity. The activation of the carboxylic acid group of Fmoc-D-proline can render the α-proton labile, creating a risk of epimerization (racemization) where the D-configuration inverts to the L-configuration. wikipedia.orgpeptide.com While N-urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization via the common oxazolone pathway, the risk is not entirely eliminated, especially under certain conditions. bachem.comnih.gov Proline, as a secondary amino acid, is structurally constrained and less prone to racemization than many other amino acids because it cannot easily form an oxazolone intermediate. bachem.com However, racemization can still occur through direct enolization, necessitating careful selection of synthetic conditions.
Several strategies are employed to suppress racemization during the coupling of Fmoc-D-proline:
Use of Additives: The most common strategy to circumvent racemization, particularly when using carbodiimide (B86325) coupling reagents, is the inclusion of additives. wikipedia.org These reagents react with the activated O-acylisourea intermediate to form an active ester, which is less reactive and less prone to racemization. wikipedia.org This active ester then proceeds to react with the amine component to form the desired peptide bond.
| Additive | Full Name | Mechanism/Advantage | References |
| HOBt | 1-Hydroxybenzotriazole | The classical additive used to suppress racemization and improve coupling efficiency. | wikipedia.orgpeptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at preventing racemization due to the neighboring group participation of the pyridine (B92270) nitrogen. | wikipedia.orgpeptide.com |
| OxymaPure | Ethyl cyanohydroxyiminoacetate | A non-explosive and highly effective alternative to HOBt and HOAt, known for its ability to reduce racemization. | wikipedia.orgacs.org |
| 6-Cl-HOBt | 6-Chloro-1-hydroxybenzotriazole | An electron-withdrawing derivative of HOBt that enhances reactivity and racemization suppression. | acs.orgpeptide.com |
Choice of Coupling Reagent: Modern uronium and phosphonium salt reagents (e.g., HATU, HCTU, PyBOP) are designed for high coupling efficiency, which can indirectly reduce the risk of racemization by shortening the time the activated amino acid is susceptible to epimerization. peptide.comacs.org However, these reagents require a tertiary amine base for activation, which can itself promote racemization. nih.gov For particularly sensitive couplings, reagents like (3-(Diethylamino)phosphoryl)oxy-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to provide remarkable resistance to racemization. bachem.com
Base Selection: When a base is required for the coupling reaction, the choice of base is important. Sterically hindered, weaker bases such as 2,4,6-collidine or N-methylmorpholine (NMM) are often recommended over stronger or less hindered bases like N,N-diisopropylethylamine (DIPEA) to minimize the risk of α-proton abstraction and subsequent racemization. uci.edubachem.com
Control of Side Reactions: For a proline-glycine sequence, a common side reaction during SPPS is the formation of a diketopiperazine at the dipeptide stage, which involves the intramolecular cyclization of the N-terminal amino group onto the ester linkage with the resin. peptide.com This is especially prevalent with proline as one of the first two residues. peptide.com To mitigate this, one can use sterically hindered resins like 2-chlorotrityl chloride resin or, alternatively, synthesize the dipeptide unit (this compound) first in solution and then couple it to the subsequent amino acid on the resin. peptide.com
Novel Protecting Groups: Research continues to yield new methods for eliminating racemization. A recently developed thiol-labile protecting group, 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), has been shown to be superior to Fmoc in completely suppressing α-carbon racemization during coupling, as long as the appropriate coupling reagent is chosen. nih.govnih.gov
Advanced Analytical Characterization of 1 Fmoc D Prolyl Glycine
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable for probing the molecular structure and conformation of 1-Fmoc-D-prolyl-glycine. These techniques provide detailed information on the atomic connectivity, functional groups, and three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.
In ¹H NMR spectroscopy of similar Fmoc-protected amino acid and peptide structures, characteristic signals are observed. nih.govnih.gov The aromatic protons of the fluorenyl group of the Fmoc protecting group typically appear as a complex multiplet in the downfield region, usually between δ 7.2 and δ 7.9 ppm. nih.govchemicalbook.com The protons of the D-proline ring and the glycine (B1666218) moiety will exhibit distinct chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, the α-proton of the D-proline residue is expected to resonate at a specific chemical shift, influenced by the adjacent nitrogen and carbonyl group. The presence of rotamers, due to restricted rotation around the amide bond, can lead to the appearance of multiple sets of signals for the proline and adjacent glycine protons. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the peptide bond, the carbamate (B1207046) of the Fmoc group, and the carboxylic acid will have characteristic resonances in the downfield region (typically δ 170-175 ppm). nih.gov The aromatic carbons of the fluorenyl group will also be readily identifiable.
A representative, though not specific to this compound, set of expected NMR data is presented below, based on analogous structures found in the literature. nih.govchemicalbook.com
| Assignment | ¹H NMR Chemical Shift (ppm, expected) | ¹³C NMR Chemical Shift (ppm, expected) |
| Fmoc Aromatic Protons | 7.20 - 7.90 (m) | 120.0 - 143.9 |
| Fmoc CH & CH₂ | 4.20 - 4.50 (m) | 46.7 - 66.8 |
| D-Proline α-CH | ~4.30 (m) | ~58.5 |
| D-Proline β,γ,δ-CH₂ | 1.80 - 3.70 (m) | 22.6 - 46.6 |
| Glycine α-CH₂ | ~3.80 (d) | ~41.0 |
| Carboxyl OH | Variable | - |
| Carbonyls (Amide, Carbamate, Carboxyl) | - | 170.2 - 173.5 |
This table is illustrative and based on typical chemical shifts for similar Fmoc-protected peptides. Actual values may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that are crucial for identifying the functional groups present in this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. Key characteristic absorption bands for this compound would include:
N-H stretching: Around 3300 cm⁻¹ for the amide group.
O-H stretching: A broad band in the region of 3400-2500 cm⁻¹ for the carboxylic acid.
C-H stretching: Aromatic C-H stretches from the Fmoc group above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
C=O stretching: Multiple strong bands between 1600 cm⁻¹ and 1760 cm⁻¹. These correspond to the amide I band (around 1650 cm⁻¹), the carbamate carbonyl of the Fmoc group (around 1690 cm⁻¹), and the carboxylic acid carbonyl (around 1710 cm⁻¹). nih.govresearchgate.net
Amide II band: Around 1530 cm⁻¹, arising from N-H bending and C-N stretching.
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. The aromatic rings of the Fmoc group are expected to produce strong Raman signals. cuny.edu For instance, characteristic bands for the Fmoc group have been observed at approximately 1022, 1292, 1465, and 1608 cm⁻¹. cuny.edu The C-H stretching vibrations are also readily observed in the Raman spectrum. cuny.edunpl.co.uk
The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all expected functional groups. researchgate.netnih.gov
| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| N-H Stretch (Amide) | ~3300 | Weak |
| O-H Stretch (Carboxylic Acid) | 3400-2500 (broad) | Weak |
| C-H Stretch (Aromatic) | >3000 | Strong |
| C-H Stretch (Aliphatic) | <3000 | Strong |
| C=O Stretch (Amide I) | ~1650 | Moderate |
| C=O Stretch (Fmoc Carbamate) | ~1690 | Moderate |
| C=O Stretch (Carboxylic Acid) | ~1710 | Moderate |
| Amide II | ~1530 | Weak |
| Fmoc Ring Vibrations | - | ~1022, 1292, 1465, 1608 |
This table is illustrative and based on typical vibrational frequencies for similar compounds.
Circular Dichroism (CD) Spectroscopy for Chiral Conformation Assessment
Circular Dichroism (CD) spectroscopy is a vital technique for assessing the chiral conformation and secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light. The presence of the D-proline residue in this compound will give rise to a characteristic CD spectrum.
Advanced Chromatographic Purity and Isomeric Analysis
Chromatographic techniques are essential for determining the purity of this compound and for quantifying the presence of any isomeric impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. nih.gov A reversed-phase HPLC method is typically employed, where the peptide is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a gradient of water and a more nonpolar organic solvent like acetonitrile, both typically containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA). mdpi.comlcms.czoup.com
The purity of the this compound sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions. Commercially available samples of this compound often report purities of 95% or greater as determined by HPLC. acrotein.comachemblock.com
| Parameter | Typical Value/Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Detection | UV Absorbance (e.g., 220 nm, 254 nm, or 263 nm researchgate.net) |
| Purity | ≥95% |
This table represents typical HPLC conditions for peptide analysis.
Chiral Chromatography for Enantiomeric Excess Determination
To confirm the stereochemical integrity of the D-proline residue and to determine the enantiomeric excess (ee), chiral chromatography is employed. This can be achieved through two main approaches: direct and indirect separation.
The direct method utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. mdpi.com For Fmoc-protected amino acids, polysaccharide-based columns are often effective.
The indirect method involves derivatizing the peptide with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net However, for a pre-existing peptide, direct analysis on a CSP is more common.
The analysis would aim to separate this compound from its enantiomer, 1-Fmoc-L-prolyl-glycine. A successful chiral separation would show a single major peak corresponding to the D-enantiomer, with any potential L-enantiomer impurity appearing as a separate, much smaller peak. acs.org The enantiomeric excess is then calculated from the relative peak areas. For synthetic peptides, an enantiomeric excess of ≥98% is often required.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, peptides and their building blocks, like this compound, are inherently non-volatile due to their polar nature and high molecular weight. Therefore, their analysis by GC necessitates a crucial pre-analytical step: derivatization. sigmaaldrich.com This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.comnih.gov
Common derivatization strategies for amino acids and peptides include silylation and acylation. creative-proteomics.com Silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens in carboxyl and amine groups with less polar silyl (B83357) groups. sigmaaldrich.com Acylation, often performed with reagents like trifluoroacetic anhydride (B1165640) (TFAA), serves a similar purpose. researchgate.net
For this compound, a hypothetical GC-MS analysis would first involve its conversion into a volatile derivative. This could be achieved through esterification of the C-terminal glycine's carboxylic acid and potentially further derivatization if needed, although the bulky and thermally labile Fmoc protecting group presents a significant challenge. The high temperatures of the GC injection port and column could lead to the degradation of the Fmoc group, complicating the analysis.
Due to these challenges, and the compound's suitability for liquid chromatography, there is a lack of specific research literature detailing the GC analysis of volatile derivatives of this compound. The primary application of GC in the context of this compound would more likely be for the analysis of its constituent amino acids (D-proline and glycine) after hydrolysis and subsequent derivatization, which can be useful for verifying the enantiomeric purity of the proline residue. nih.gov
Mass Spectrometric Investigations
Mass spectrometry (MS) stands as a cornerstone technique for the detailed structural characterization of this compound, providing precise information on its molecular weight and sequence.
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govillinois.edu
For this compound, with a molecular formula of C₂₂H₂₂N₂O₅, the theoretical exact mass can be calculated. acrotein.comachemblock.com An experimental HRMS measurement that matches this theoretical value within a narrow mass tolerance (e.g., ±5 ppm) provides strong evidence for the correct composition of the synthesized peptide.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂N₂O₅ |
| Theoretical Monoisotopic Mass | 394.1529 Da |
| Nominal Mass | 394 Da |
| Expected HRMS Measurement (e.g., [M+H]⁺) | 395.1607 Da |
This table presents the calculated theoretical mass and an example of the expected m/z value for the protonated molecule in an HRMS analysis.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence and identify potential impurities by analyzing the fragmentation patterns of a selected precursor ion. deadnet.se In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.
The fragmentation of Fmoc-protected peptides is well-characterized. A prominent fragmentation pathway involves the neutral loss of the Fmoc group (as dibenzofulvene, C₁₄H₁₀, 178.0783 Da) or the entire Fmoc-oxycarbonyl moiety. nih.govresearchgate.net The presence of a proline residue also significantly influences fragmentation, often leading to enhanced cleavage at the N-terminal side of the proline. osu.edunih.gov
For this compound, key expected fragment ions would include the b- and y-type ions, which result from cleavage of the peptide bond. The b₁ ion would correspond to the Fmoc-D-prolyl moiety, and its subsequent fragmentation would also be observed. nih.gov The y₁ ion would represent the protonated glycine. Analysis of these fragmentation pathways allows for the confirmation of the D-prolyl-glycine sequence.
MS/MS is also crucial for identifying impurities, such as peptides with deleted or modified amino acids, or those that have lost the Fmoc protecting group. These impurities would have different precursor masses and would produce distinct fragmentation patterns.
Table 2: Predicted Key Fragment Ions in MS/MS of this compound ([M+H]⁺)
| Fragment Ion | Proposed Structure | Theoretical m/z |
| b₁ | Fmoc-D-Pro | 322.14 |
| y₁ | H-Gly-OH + H⁺ | 76.04 |
| [M+H - C₁₄H₁₀]⁺ | [M+H - Dibenzofulvene]⁺ | 217.08 |
| [M+H - Fmoc]⁺ | [M+H - (9-fluorenylmethoxycarbonyl)]⁺ | 177.08 |
This interactive table outlines the major fragment ions anticipated from the tandem mass spectrometry analysis of this compound.
Elemental Analysis and Quantitative Methods
Beyond structural confirmation, the purity and composition of this compound must be quantitatively assessed.
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula, providing a fundamental measure of purity. google.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |
| Carbon | C | 12.011 | 22 | 67.00 |
| Hydrogen | H | 1.008 | 22 | 5.62 |
| Nitrogen | N | 14.007 | 2 | 7.10 |
| Oxygen | O | 15.999 | 5 | 20.28 |
This table details the theoretical elemental percentage composition of this compound.
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method. nih.govresearchgate.net The Fmoc group has a strong UV absorbance, typically monitored at wavelengths around 265 nm or 301 nm, allowing for sensitive detection and quantification. A calibration curve can be constructed using a certified reference standard of this compound to determine the concentration of the analyte in a sample.
For more complex matrices or when higher sensitivity and specificity are required, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.govnih.gov By monitoring the specific m/z of the parent ion or a characteristic fragment ion, LC-MS can accurately quantify the compound even in the presence of co-eluting impurities. researchgate.net Isotope-labeled internal standards can be employed to achieve the highest level of accuracy in quantification. researchgate.net
Role of 1 Fmoc D Prolyl Glycine As a Building Block in Complex Molecular Architectures
Integration into Linear Peptide Sequences
The incorporation of the D-prolyl-glycine motif into linear peptides is a strategic decision aimed at modulating their structure and function. This dipeptide unit is not merely a passive spacer but an active architectural element.
The D-prolyl-glycine sequence is frequently positioned at specific sites within oligopeptides to induce a particular secondary structure, most notably a β-turn. gla.ac.uk Glycine (B1666218) and proline residues are often found in the turn and loop structures of natural proteins and are believed to be important for chain compaction during the early stages of protein folding. researchgate.net The placement of a D-proline residue, particularly at the i+1 position of a four-amino-acid sequence, is a well-established strategy for inducing and stabilizing a β-turn structure. gla.ac.uknih.gov This is often leveraged in the design of bioactive peptides where a specific folded conformation is necessary for binding to a biological target, such as a receptor or enzyme. For instance, in designing peptide inhibitors, the D-Pro-Gly motif can be used to mimic the turn region of a natural protein ligand, thereby conferring binding affinity. nih.gov Furthermore, the presence of proline in the middle of a sequence has been identified as important for peptide conformation in sequences selected for binding to specific targets. rsc.org
The introduction of a D-prolyl-glycine moiety has a profound and predictable impact on the conformation and stability of a peptide chain.
Conformational Impact : The primary effect of the D-Pro-Gly sequence is the induction of a β-turn, specifically a type II' β-turn. gla.ac.uk The cyclic side chain of proline restricts the backbone dihedral angle φ, while the D-configuration favors a specific turn geometry that is different from that induced by the naturally occurring L-proline. nih.gov The adjacent glycine residue, lacking a side chain, is sterically unhindered and can readily adopt the required dihedral angles (φ, ψ) to complete the turn. researchgate.net This combination acts as a strong turn-inducing element, creating a kink in the peptide backbone. researchgate.net The introduction of a single D-amino acid can be a key structural element, stabilizing hairpin or tertiary structures that would not be observed in the corresponding all-L-amino acid peptide. nih.gov
Stability : Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation. nih.gov Proteases, which are chiral enzymes, are typically specific for substrates composed of L-amino acids. The presence of a D-amino acid at a potential cleavage site can render the peptide bond resistant to hydrolysis, thereby increasing the peptide's in vivo half-life. nih.govuni-kiel.de The conformational constraint imposed by the D-Pro-Gly turn can also contribute to stability by reducing the number of accessible unfolded states, making the peptide less susceptible to proteolysis. nih.gov
| Parameter | Effect of D-Pro-Gly Incorporation | Reference |
|---|---|---|
| Secondary Structure | Strongly induces and stabilizes β-turns (specifically type II'). | gla.ac.uk |
| Backbone Conformation | Creates a defined kink or hairpin structure in the peptide chain. | researchgate.net |
| Conformational Flexibility | Reduces overall flexibility by locking a segment of the peptide into a turn conformation. | nih.gov |
| Proteolytic Stability | Increases resistance to enzymatic degradation due to the presence of a D-amino acid. | nih.govuni-kiel.de |
Application in Cyclic Peptide Synthesis
Cyclic peptides are an important class of therapeutic molecules, often exhibiting higher affinity, selectivity, and stability compared to their linear counterparts. nih.gov 1-Fmoc-D-prolyl-glycine is a key building block in the synthesis of these macrocycles.
A major challenge in the synthesis of cyclic peptides is the entropically disfavored macrocyclization step, where a linear peptide must adopt a ring-like conformation for the head-to-tail cyclization to occur. uni-kiel.de This process often competes with intermolecular reactions, leading to the formation of dimers and oligomers, especially at high concentrations. sci-hub.se
The strategic incorporation of a D-prolyl-glycine unit into the linear precursor peptide is a powerful technique to overcome this hurdle. The strong propensity of this dipeptide to form a β-turn preorganizes the linear peptide into a pseudo-cyclic conformation, bringing the N- and C-termini into proximity. gla.ac.ukuni-kiel.de This preorganization significantly lowers the entropic barrier to cyclization, favoring the desired intramolecular reaction over intermolecular side reactions and leading to higher yields of the monomeric cyclic product. uni-kiel.de This strategy has been successfully employed in the synthesis of various cyclic peptides.
Once the peptide is cyclized, the D-prolyl-glycine unit continues to exert a powerful conformational influence. It acts as a rigid structural element that locks the cyclic peptide into a well-defined three-dimensional shape. gla.ac.uk By fixing the location of a β-turn, the D-Pro-Gly motif can be used to design cyclic peptides with specific topologies, such as β-hairpins or other constrained structures. scbt.comgla.ac.uk
This conformational rigidity is crucial for biological activity. Many bioactive peptides must adopt a specific conformation to fit into the binding pocket of their target. By using the D-Pro-Gly unit as a conformational lock, chemists can design and synthesize cyclic peptides with a high degree of structural definition, which is essential for structure-activity relationship (SAR) studies and for optimizing binding affinity and specificity. nih.govnih.gov
Precursor for Peptidomimetic Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, bioavailability, or novel biological activities. researchgate.netresearchgate.net The dipeptide unit D-prolyl-glycine, derived from this compound after deprotection, can serve as a precursor for various peptidomimetic scaffolds.
One of the most direct applications is the formation of cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). The cyclization of a D-prolyl-glycine dipeptide yields cyclo(D-Pro-Gly). DKPs are considered "privileged scaffolds" in medicinal chemistry because their rigid, conformationally constrained framework can be decorated with various functional groups to create libraries of diverse molecules. nih.gov These scaffolds are found in numerous natural products and often exhibit significant biological activity. nih.gov The cyclo(Pro-Gly) scaffold itself has been studied for its neuroprotective effects. wikipedia.org
Design and Synthesis of Conformationally Restricted Analogues
The primary utility of the D-prolyl-glycine motif lies in its capacity to impose significant conformational constraints on a peptide backbone. The five-membered ring of proline inherently restricts the possible values of the phi (φ) dihedral angle, and the use of the D-enantiomer further influences the local geometry. This pre-organization is crucial in the rational design of peptidomimetics, where the goal is to mimic the bioactive conformation of a natural peptide to enhance properties like receptor binding, selectivity, and stability against enzymatic degradation. nih.gov
The synthesis of conformationally restricted analogues often begins with building blocks like this compound. The D-proline residue acts as a turn-inducer, predisposing the peptide chain to form β-turn structures. nih.gov This is a key structural element in many biologically active peptides. The process of designing analogues involves strategically placing these turn-inducing units within a sequence. nih.gov
| Strategy | Description | Key References |
| D-Amino Acid Incorporation | The use of a D-proline residue restricts the available conformational space of the peptide backbone, often promoting specific turn structures. | nih.govvub.be |
| Proline Ring Substitution | Introducing substituents at the C4 position of the proline ring can lock the ring into a specific pucker (Cγ-endo or Cγ-exo), further defining the local geometry. | acs.orgacs.org |
| Fluorination | Adding fluorine atoms to the proline side chain can influence the ring pucker and the energetics of peptide bond isomerization through stereoelectronic effects. | nih.govmdpi.com |
| Ring Size Modification | Using proline analogues with four-membered (azetidine) or six-membered (piperidine) rings alters the backbone dihedral angles, providing access to novel conformations. | thieme-connect.de |
These strategies, which start with foundational units like Fmoc-protected dipeptides, allow chemists to construct libraries of molecules with systematically varied three-dimensional shapes for structure-activity relationship (SAR) studies. nih.gov
Incorporation into Non-Peptidic Architectures
The influence of the Fmoc-D-prolyl-glycine building block extends beyond the synthesis of traditional peptides. Its unique structural features facilitate its use in the construction of larger, non-peptidic supramolecular assemblies. The Fmoc group, with its large aromatic surface area, can drive self-assembly through π-π stacking interactions, while the peptide portion directs the formation of specific ordered structures through hydrogen bonding.
Research has shown that minimalistic, Fmoc-protected peptides containing proline and hydroxyproline (B1673980) can self-assemble into well-defined nanostructures. For instance, the tripeptide Fmoc-Gly-Pro-Hyp was observed to form single crystals with a left-handed polyproline II (PPII) superhelical structure, mimicking a single strand of collagen. nih.gov This demonstrates that even a single repeating unit of a protein, when appropriately protected, can organize into complex, higher-order architectures.
Furthermore, these building blocks can be used in co-assembly systems to create novel biomaterials. The co-assembly of Fmoc-Gly-Pro-Hyp with the hydrogel-forming dipeptide Fmoc-Phe-Phe resulted in a hybrid hydrogel with enhanced mechanical rigidity and twisted helical fibrils that exhibit a PPII conformation. nih.gov Similarly, the co-assembly of Fmoc-GPO (Gly-Pro-Hyp) with Fmoc-FF has been shown to form hydrogels where the dominant structure is a PPII-type helix. acs.org This indicates that the proline-containing unit can impart its conformational preference onto the bulk material, creating functional biomaterials with collagen-like features from minimal, synthetic building blocks.
Derivatization Strategies for Functionalization
The this compound unit serves not only as a structural scaffold but also as a platform for subsequent chemical modifications. Derivatization can be targeted at the N-terminus (after Fmoc removal), the C-terminus, or the amino acid residues themselves, enabling the attachment of various functional groups for diverse applications.
C-Terminal and N-Terminal Modifications
Standard peptide chemistry provides a robust toolbox for modifying the termini of a peptide chain built with this compound.
N-Terminal Modifications: The Fmoc group is designed to be removed under mild basic conditions (e.g., with piperidine) to reveal a free secondary amine at the D-proline terminus. This amine is then available for further elongation of the peptide chain. Alternatively, it can be capped with various functional groups. A common modification is acetylation , which neutralizes the N-terminal charge and can increase the peptide's stability against degradation by aminopeptidases. sigmaaldrich.com
C-Terminal Modifications: The glycine C-terminus is typically a carboxylic acid but can be readily modified. nih.gov
Amidation: Converting the C-terminal carboxylic acid to a primary amide is a frequent strategy. This modification removes the negative charge, mimics the structure of many native proteins, and can prevent degradation by certain carboxypeptidases. sigmaaldrich.com
Esterification: The C-terminus can be converted to various esters. This can be useful for modulating solubility or creating prodrugs. nih.gov
Thioester Formation: Synthesis of a C-terminal thioester is particularly valuable for its application in Native Chemical Ligation (NCL) . NCL allows for the joining of two unprotected peptide fragments, enabling the synthesis of very large peptides and small proteins. nih.gov However, care must be taken as the C-terminal residue is prone to epimerization during the synthesis of thioester precursors. nih.gov
| Modification Type | Purpose | Typical Reagents/Methods |
| N-Acetylation | Neutralize charge, increase stability | Acetic anhydride (B1165640), after Fmoc deprotection |
| C-Amidation | Neutralize charge, increase stability, mimic native proteins | Rink Amide resin during SPPS |
| C-Terminal Thioester | Enable Native Chemical Ligation (NCL) | Specialized linkers and activation methods |
Side-Chain Functionalization for Bioconjugation
Neither D-proline nor glycine has a traditional reactive side chain, which presents a challenge for direct functionalization. However, modern synthetic methods have provided routes to modify these residues, effectively installing a "functional side chain" for bioconjugation.
The most advanced strategies involve C-H functionalization , which allows for the direct conversion of unreactive C-H bonds into new C-C, C-N, or C-O bonds. acs.org This approach can be used to introduce functional groups onto the proline ring or the α-carbon of the glycine residue. acs.orgrsc.org For example, palladium-catalyzed C(sp³)–H arylation has been used to modify amino acid residues within peptides, offering a pathway to install handles for bioconjugation. researchgate.net
An alternative and more established approach is to synthesize the dipeptide using a pre-functionalized proline analogue from the start. Synthesizing analogues such as 4-aminoproline or 4-hydroxyproline (B1632879) and incorporating them into the dipeptide building block provides a specific site for conjugation. The amino or hydroxyl group can then be used to attach fluorophores, biotin (B1667282) tags, or other molecular probes using well-established bioconjugation chemistry. acs.org
These derivatization strategies transform the simple this compound dipeptide from a mere structural element into a highly adaptable component for creating complex, functional molecular systems for chemical biology and materials science.
Computational and Theoretical Investigations of 1 Fmoc D Prolyl Glycine
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a cornerstone of computational analysis for flexible molecules like peptides, providing insights into their dynamic behavior in various environments. ucl.ac.uk For 1-Fmoc-D-prolyl-glycine, MD simulations are crucial for mapping its conformational landscape, which is governed by the interplay between the constrained pyrrolidine (B122466) ring of D-proline and the rotational freedom of the glycine (B1666218) residue.
Key Research Findings:
Conformational Flexibility: Simulations can quantify the flexibility of the dipeptide by calculating metrics such as the root-mean-square fluctuation (RMSF) of atomic positions. ucl.ac.uk This would likely show high rigidity in the Fmoc and proline ring systems, with significant flexibility localized around the glycine residue and the peptide bond.
Solvent Effects: By performing simulations in explicit water, it is possible to analyze the radial distribution functions (RDFs) of water molecules around key functional groups. nih.gov This reveals how solvation influences conformational preferences, for instance, by stabilizing certain conformers through hydrogen bonding with the carbonyl and N-H groups.
Temperature Dependence: Running simulations at various temperatures can reveal how thermal energy affects the conformational ensemble. nih.gov Higher temperatures would likely lead to more frequent transitions between cis and trans proline isomers and increased sampling of the available conformational space.
Table 1: Exemplary Dihedral Angle Preferences from MD Simulations This table presents hypothetical data illustrating typical results from an MD simulation analysis of this compound in an aqueous solution.
| Dihedral Angle | Residue | Most Populated Range (degrees) | Conformation Type |
|---|---|---|---|
| ψ (psi) | D-Proline | 120 to 160 | Extended (Polyproline II-like) |
| ω (omega) | D-Pro-Gly | 170 to -170 | Trans-peptide bond (>95%) |
| ω (omega) | D-Pro-Gly | -10 to 10 | Cis-peptide bond (<5%) |
| φ (phi) | Glycine | -180 to -60 & 60 to 180 | Broadly distributed |
| ψ (psi) | Glycine | -180 to 180 | Highly flexible |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govjchemlett.com These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic descriptors. aps.orgresearchgate.net
For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set) can provide a detailed picture of its electronic structure. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO location indicates regions susceptible to electrophilic attack, while the LUMO location points to sites of nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Key Research Findings:
Charge Distribution: Calculating the electrostatic potential surface and atomic charges (e.g., via Mulliken population analysis) reveals the electron-rich and electron-poor regions of the molecule. researchgate.net The carbonyl oxygens and the nitrogen atoms are expected to be electron-rich, while the carbonyl carbons and acidic proton are electron-deficient.
Reactivity Indices: From the HOMO and LUMO energies, global reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated. These indices provide a quantitative measure of the molecule's reactivity. jchemlett.com
Orbital Analysis: The HOMO is likely localized on the electron-rich fluorenyl ring of the Fmoc group, while the LUMO may be distributed over the carbonyl groups of the peptide backbone and the carboxylic acid. This distribution is critical for understanding its role in chemical reactions, such as deprotection and coupling.
Table 2: Hypothetical Electronic Properties from DFT Calculations This table shows representative data that could be obtained from a DFT analysis of this compound.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | High value suggests good kinetic stability |
| Dipole Moment | 3.8 D | Indicates significant molecular polarity |
| Most Negative ESP | Carbonyl oxygens | Primary sites for hydrogen bond donation and electrophilic attack |
Reaction Pathway Analysis for Synthesis Optimization and Mechanism Elucidation
Computational chemistry is a powerful tool for elucidating reaction mechanisms and optimizing synthetic protocols. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, providing a rationale for observed product distributions and side reactions. nih.gov
In the context of this compound, two key chemical processes are of interest: its synthesis and its deprotection.
Synthesis: The compound is formed by creating a peptide bond between Fmoc-D-proline and glycine. Computational analysis can compare different coupling strategies to predict the most efficient pathway.
Deprotection and Side Reactions: The removal of the Fmoc group is typically achieved with a base like piperidine. However, this step can induce the formation of a diketopiperazine (DKP) byproduct, where the dipeptide cyclizes and cleaves from the solid support or in solution. acs.org This is especially prevalent for dipeptides containing a secondary amino acid like proline. acs.org
Key Research Findings:
Transition State Analysis: Quantum chemical calculations can model the transition states for both the desired peptide bond formation and the undesired DKP formation. Comparing the activation energies (ΔE‡) for these competing pathways can explain why DKP formation is significant under certain conditions and help in designing protocols to minimize it. nih.gov
Mechanism of Fmoc Removal: The E1cB mechanism of Fmoc deprotection can be computationally modeled. acs.org This allows for an investigation into how different bases and solvents affect the reaction rate and the stability of the intermediates, guiding the selection of optimal deblocking conditions. acs.org
Prediction of Spectroscopic Signatures and Intermolecular Interactions
The synergy between experimental spectroscopy and quantum chemical calculations is essential for accurate structural characterization. mpg.deru.nl Computational methods can predict various spectroscopic signatures (e.g., IR, Raman, NMR) for a given molecular structure. By comparing these predicted spectra with experimental data, researchers can confirm the presence of specific conformers or structural motifs. mdpi.com
For this compound, DFT calculations can predict vibrational frequencies corresponding to key functional groups. For example, the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of the amide, carbamate (B1207046), and carboxylic acid groups all have characteristic frequencies.
Key Research Findings:
Vibrational Spectra: The calculated IR spectrum can help assign experimental peaks to specific vibrational modes. mdpi.com For instance, the position of the amide C=O stretch can be sensitive to the cis/trans conformation of the proline peptide bond and the presence of intramolecular hydrogen bonds.
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts provides another layer of structural verification. Discrepancies between predicted and experimental shifts can indicate specific conformational features or intermolecular interactions not accounted for in the initial model.
Intermolecular Interactions: The nature of non-covalent interactions that stabilize dimers or larger aggregates can be studied using methods like Symmetry-Adapted Perturbation Theory (SAPT) or the Atoms in Molecules (AIM) theory. mdpi.com These analyses can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, revealing the forces driving self-assembly. mdpi.comresearchgate.net
In Silico Design of Novel this compound Derivatives
The scaffold of this compound serves as a valuable starting point for the in silico design of novel peptidomimetics with tailored properties. researchgate.net Using computational drug design techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, new derivatives can be proposed and evaluated virtually before committing to their synthesis. nih.govnirmauni.ac.in
The design process might involve modifying specific parts of the molecule:
Proline Ring Substitution: Introducing substituents onto the pyrrolidine ring to alter its conformational rigidity or add new functional groups.
Glycine Moiety Alteration: Replacing glycine with other amino acids or unnatural building blocks to probe interactions with a biological target. frontiersin.org
Fmoc Group Replacement: Swapping the Fmoc group with other protecting groups or functional moieties to modulate properties like solubility or to act as a pharmacophore.
Key Research Applications:
Virtual Screening: A library of virtual derivatives can be created and docked into the active site of a target protein (e.g., an enzyme or receptor). The docking scores and binding poses can identify promising candidates for synthesis. nih.gov
QSAR Modeling: If a set of derivatives with known biological activity is available, a QSAR model can be built to correlate molecular descriptors (e.g., electronic, steric, hydrophobic properties) with activity. nirmauni.ac.in This model can then predict the activity of new, unsynthesized compounds.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to filter out candidates with poor drug-like profiles early in the discovery process. mdpi.com
Q & A
Q. How can researchers design a literature review to contextualize this compound within peptide engineering trends?
- Methodological Answer : Systematically search databases (SciFinder, PubMed) using keywords like “D-proline peptides” and “Fmoc-protected dipeptides.” Prioritize primary literature over reviews, and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps in stability or functional studies .
Ethical and Reporting Standards
Q. What ethical guidelines apply to computational studies predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Disclose all software parameters (e.g., force fields, solvation models) and validate predictions against experimental ADME data. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior MD studies on proline derivatives to align with community standards .
Q. How should conflicting data about this compound’s solubility be addressed in a manuscript?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
